molecular formula C9H8ClNO B2481313 5-Chloro-1-methylindolin-2-one CAS No. 41192-33-0

5-Chloro-1-methylindolin-2-one

Cat. No.: B2481313
CAS No.: 41192-33-0
M. Wt: 181.62
InChI Key: ONTWHPOGWLOYFI-UHFFFAOYSA-N
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Description

5-Chloro-1-methylindolin-2-one: is a chemical compound with the molecular formula C9H8ClNO . It belongs to the class of indolin-2-ones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 1st position of the indolin-2-one structure .

Preparation Methods

Scientific Research Applications

Chemistry:

5-Chloro-1-methylindolin-2-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology and Medicine:

In biological and medicinal research, this compound and its derivatives have shown potential as antiviral, anticancer, and antimicrobial agents. The compound’s ability to interact with various biological targets makes it a promising candidate for drug development .

Industry:

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its chemical properties make it suitable for various applications, including the synthesis of active pharmaceutical ingredients (APIs) and intermediates .

Mechanism of Action

The mechanism of action of 5-Chloro-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .

Comparison with Similar Compounds

Comparison:

Compared to these similar compounds, 5-Chloro-1-methylindolin-2-one is unique due to the presence of the chlorine atom at the 5th position, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s ability to interact with biological targets and its overall pharmacological profile .

Properties

IUPAC Name

5-chloro-1-methyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-11-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTWHPOGWLOYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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